Dihydroorotic acid hydrazide
Description
Historical Context of Dihydroorotic Acid Hydrazide Research
Research into hydrazides as a class of organic compounds has a long history, with early synthesis methods including acyl chloride hydrazinolysis and the high-temperature dehydration of carboxylate salts. The synthesis of hydrazide derivatives often follows a pathway from an acid to an ester and finally to the hydrazide through reaction with hydrazine (B178648). researchgate.net
The specific investigation of dihydroorotic acid analogues as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) was noted in early research, with studies dating back to at least 1988. google.com These initial investigations focused on how such compounds could compete with the natural substrate at the enzyme's active site. google.com this compound emerged from this line of inquiry as a derivative of dihydroorotic acid, which is a fundamental intermediate in the biosynthesis of pyrimidines—essential components of DNA and RNA. ontosight.ai
Significance of this compound as a Biochemical Probe
The primary significance of this compound in a research context lies in its function as a biochemical probe for the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is critical for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells. nih.gov
The compound's utility stems from its ability to act as an analogue of the natural substrate, L-dihydroorotic acid, and interact with dihydroorotate dehydrogenase (DHODH). nih.gov DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotic acid to orotic acid. nih.gov By inhibiting or competing for this enzyme, this compound allows researchers to modulate and study the effects of pyrimidine depletion in various biological systems. ontosight.ainih.gov
One study quantified its effectiveness as a substrate for plant-derived DHODH, showing it had a dehydrogenation efficiency of 40% compared to the natural substrate, dihydroorotic acid. nih.gov This characteristic highlights its role as a tool to probe the enzyme's active site and understand the consequences of its partial inhibition. nih.gov
Overview of Key Research Areas for this compound
Research involving this compound and its analogues has spanned several key areas, primarily centered on its interaction with dihydroorotate dehydrogenase.
Enzyme Inhibition: A core research focus is the compound's inhibitory action against DHODH. Studies have shown that while this compound itself is a substrate, other similar analogues like aza-derivatives are potent inhibitors of DHODH from both plant and animal sources. nih.gov This has been crucial for understanding enzyme kinetics and the development of more specific inhibitors. nih.govnih.gov
Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHO-DH) by Dihydroorotate Analogues
| Compound | % Inhibition (Plant DHO-DH) | % Inhibition (Animal DHO-DH) |
| AzaDHO | 75% | 90% |
| AzaDHO-hydrazide | 70% | Not specified |
| AzaDHO-ethyl ester | 60% | 70% |
| Source: Biological activity and mode of action of some dihydroorotic and dihydroazaorotic acid derivatives. nih.gov |
Antimicrobial Research: The compound has demonstrated moderate antibacterial activity. nih.gov Research has identified its inhibitory effects against bacterial strains such as Staphylococcus aureus and Streptococcus lutea. nih.gov This line of investigation explores the dependency of certain microbes on the de novo pyrimidine synthesis pathway.
Anticancer Research: Because rapidly proliferating cancer cells rely heavily on de novo pyrimidine synthesis, inhibitors of this pathway are of great interest in oncology. nih.gov Derivatives of this compound have been evaluated for their cytotoxic effects. For instance, a related compound, azaDHO-hydrazide, was found to inhibit the growth of Lewis lung carcinoma (LLC) cells by 56%. nih.gov
Table 2: Inhibition of Lewis Lung Carcinoma (LLC) Growth by Dihydroorotate Analogues
| Compound | % Inhibition of LLC Growth |
| AzaDHO-ethyl ester | 59% |
| AzaDHO-hydrazide | 56% |
| Source: Biological activity and mode of action of some dihydroorotic and dihydroazaorotic acid derivatives. nih.gov |
Plant Biology: The effects of dihydroorotate analogues have also been studied in plant systems. Research has demonstrated that these compounds can inhibit the growth of plant cells, with azaDHO-ethyl ester, a related analogue, inhibiting the growth of tomato cells in a suspension culture by 41%. nih.gov This suggests a potential application in understanding plant-specific metabolic pathways. nih.gov
Structure
3D Structure
Properties
CAS No. |
68453-79-2 |
|---|---|
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |
InChI Key |
FFMHGSYVWUODSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NN |
Origin of Product |
United States |
Biochemical Synthesis and Structural Modification Strategies for Research Applications
Established Synthetic Routes for Dihydroorotic Acid Hydrazide
The synthesis of this compound primarily relies on well-established reactions in organic chemistry, namely hydrazinolysis and condensation reactions. These methods allow for the efficient production of the target compound and its derivatives.
The most direct method for the synthesis of this compound is through the hydrazinolysis of dihydroorotic acid or its ester derivatives. This reaction involves the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the corresponding acyl hydrazide.
The general reaction can be summarized as follows:
Starting Material: Dihydroorotic acid or an ester thereof (e.g., ethyl dihydroorotate).
Reagent: Hydrazine hydrate (B1144303) (N₂H₄·H₂O).
Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated under reflux to drive the reaction to completion. nih.govmdpi.com
This process is a common and effective method for converting carboxylic acids and their esters into hydrazides. osti.govmdpi.com While a specific protocol for dihydroorotic acid is not extensively detailed in publicly available literature, the synthesis would follow the standard procedures for hydrazide formation from related carboxylic acids. osti.gov
Table 1: General Conditions for Hydrazinolysis of Carboxylic Acids/Esters
| Parameter | Condition | Source |
| Substrate | Carboxylic Acid or Ester | osti.govmdpi.com |
| Reagent | Hydrazine Hydrate | nih.govmdpi.com |
| Solvent | Ethanol, Methanol | nih.govosti.gov |
| Temperature | Room Temperature to Reflux | nih.govosti.gov |
Once this compound is synthesized, it can be further modified through condensation reactions to create a diverse range of derivatives, most commonly hydrazones. mdpi.com This reaction involves the condensation of the hydrazide with an aldehyde or a ketone, resulting in the formation of a C=N double bond and the elimination of a water molecule. nih.govnih.govmdpi.com
The general scheme for this reaction is:
Starting Material: this compound.
Reagents: A variety of aldehydes or ketones.
Conditions: The reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the reaction. nih.govlibretexts.org
This method is highly versatile, as the properties of the resulting hydrazone can be tuned by selecting different carbonyl compounds. This allows for the creation of a library of derivatives with varied structural and electronic features for use in different research applications. nih.govnih.gov
Table 2: Representative Aldehydes and Ketones for Condensation Reactions
| Carbonyl Compound | Resulting Derivative Class | Potential Application | Source |
| Aromatic Aldehydes | Aromatic Hydrazones | Enzyme inhibition studies | nih.govnih.gov |
| Aliphatic Ketones | Aliphatic Hydrazones | Probing binding pockets | libretexts.org |
| Substituted Benzaldehydes | Substituted Aryl Hydrazones | Structure-activity relationship studies | mdpi.com |
Rational Design of this compound Analogs for Mechanistic Studies
The rational design of this compound analogs is a key strategy for elucidating the mechanisms of enzymes involved in pyrimidine (B1678525) biosynthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govscbt.comnih.gov By systematically modifying the structure of this compound, researchers can probe the specific interactions between the inhibitor and the enzyme's active site. scienceopen.com
Design strategies often involve:
Modification of the Pyrimidine Ring: Introducing substituents on the pyrimidine ring can alter the electronic properties and steric bulk of the molecule, influencing its binding affinity and specificity.
Alteration of the Hydrazide Moiety: Replacing the hydrazide with other functional groups or extending the linker between the pyrimidine ring and the hydrazide can provide insights into the spatial requirements of the enzyme's binding pocket.
Introduction of Mimics: Designing molecules that mimic the transition state of the enzymatic reaction can lead to the development of potent and highly specific inhibitors.
These rationally designed analogs are invaluable tools for mapping the active site of DHODH and for understanding the catalytic mechanism of the enzyme. scienceopen.comacs.org
Derivatization Techniques for this compound Affinity Probes
Affinity probes are essential for identifying and studying the interactions of small molecules with their protein targets. This compound can be derivatized to create such probes by incorporating a reporter tag and a reactive group.
Key components of an affinity probe include:
A Recognition Moiety: In this case, the this compound scaffold, which directs the probe to the target enzyme (e.g., DHODH).
A Reporter Tag: A group that allows for the detection and visualization of the probe-protein complex. Common tags include fluorophores, biotin, or radioisotopes.
A Reactive Group: A functional group that forms a covalent bond with the target protein upon binding, allowing for stable labeling. Photoreactive groups like benzophenones or diazirines are often used.
The synthesis of these probes involves multi-step chemical modifications to attach the reporter and reactive moieties to the this compound core, often through the hydrazide functional group or other suitable positions on the pyrimidine ring. nih.gov
Isotopic Labeling Approaches for this compound in Metabolomics Research
Isotopic labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and quantifying metabolic fluxes. nih.govcreative-proteomics.commpg.de this compound can be prepared with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to facilitate its detection and analysis by mass spectrometry-based metabolomics platforms.
Common isotopic labeling strategies include:
Uniform Labeling: Synthesizing dihydroorotic acid from uniformly labeled precursors (e.g., [U-¹³C]-aspartate) to incorporate the isotope throughout the molecule.
Position-Specific Labeling: Introducing isotopes at specific atomic positions through targeted synthetic steps.
Tracer Studies: Using isotopically labeled dihydroorotic acid (or its precursors) in cell cultures or in vivo to track its incorporation into downstream metabolites of the pyrimidine biosynthesis pathway. nih.govresearchgate.net
The resulting isotopically labeled dihydroorotic acid can then be converted to its hydrazide derivative using the methods described in section 2.1.1. These labeled compounds serve as internal standards for quantification and as tracers to follow metabolic pathways. nih.govscripps.edu
Molecular Mechanisms of Dihydroorotic Acid Hydrazide Action
Target Identification and Validation for Dihydroorotic Acid Hydrazide
The primary biological target of this compound has been identified as dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govontosight.ai This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. ontosight.ai DHODH catalyzes the oxidation of dihydroorotate to orotate. google.com
Validation of DHODH as the target for this compound comes from studies demonstrating the compound's inhibitory effects on the enzyme's activity. Research has shown that this compound can inhibit the dehydrogenation of dihydroorotate. nih.gov For instance, in studies using plant-derived DHODH, this compound exhibited a 40% dehydrogenation efficiency compared to the natural substrate, dihydroorotic acid, indicating it acts as a competitive inhibitor. nih.gov Furthermore, experiments have shown that the inhibitory effects of related compounds on cell growth can be reversed by the addition of orotic acid, but not dihydroorotic acid, further pinpointing DHODH as the specific target in the pyrimidine (B1678525) biosynthesis pathway. acs.org
The significance of targeting DHODH is underscored by the fact that inhibitors of this enzyme have been explored for treating various diseases, including cancer and autoimmune disorders. ontosight.ai The validation of DHODH as a target for antimalarial drugs has also been established, with clinical data supporting its potential for prophylaxis. nih.gov
This compound Binding Dynamics and Kinetics
The interaction between this compound and its target, DHODH, involves specific binding dynamics and kinetics that underpin its inhibitory function. Studies on analogues have provided insights into these interactions. For plant-derived DHODH, this compound and its related analogue, azaDHO-hydrazide, have been shown to inhibit the dehydrogenation reaction by 70%. nih.gov In contrast, with animal-derived DHODH, these analogues were practically not dehydrogenated, suggesting a difference in the binding and/or catalytic efficiency between species. nih.gov
Computational studies, such as molecular dynamics simulations and free-energy calculations, have been employed to assess the stability of the binding between hydrazide derivatives and their targets. These in silico methods help in predicting favorable interactions and understanding the dynamics of the complex. While specific kinetic constants for this compound itself are not extensively detailed in the provided results, the research on related hydrazone derivatives and other DHODH inhibitors provides a framework for understanding these interactions. For example, studies on other inhibitors have determined IC50 values, which provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half. acs.org
Structural Basis of this compound-Target Interactions
The structural understanding of how this compound interacts with DHODH is crucial for elucidating its mechanism of action. This is primarily achieved through co-crystallography studies and computational modeling.
Co-crystallography Studies with this compound
While direct co-crystallography studies specifically for this compound with DHODH are not explicitly detailed in the provided search results, extensive research has been conducted on related hydrazone derivatives and other inhibitors in complex with DHODH. researchgate.netscienceopen.com These studies have been instrumental in revealing the binding modes of inhibitors within the ubiquinone-binding pocket of the enzyme. scienceopen.com
For instance, X-ray structures of benzylidenehydrazinyl-substituted thiazole (B1198619) derivatives co-crystallized with human DHODH (hDHODH) have shown that these inhibitors can adopt flexible conformations within the binding site. scienceopen.com These structures have revealed the importance of water-mediated hydrogen bond networks in stabilizing the inhibitor-enzyme complex. scienceopen.com Such studies provide a template for understanding how the hydrazide moiety of this compound might interact with the active site residues of DHODH. The Protein Data Bank (PDB) contains numerous entries for DHODH structures complexed with various inhibitors, which serve as valuable resources for comparative analysis. drugbank.com
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. For this compound and its derivatives, these methods have provided significant insights into their interaction with DHODH. frontiersin.orgnih.govnih.govnih.gov
Docking studies have been used to predict the binding poses of hydrazide derivatives within the active site of DHODH. frontiersin.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme. For example, docking studies with monoamine oxidase B (MAO-B) have predicted favorable interactions between the hydrazide carbonyl groups and flavin adenine (B156593) dinucleotide (FAD). Similar principles apply to the docking of this compound with DHODH.
Molecular dynamics simulations further refine the understanding of these interactions by simulating the movement of atoms over time, providing a dynamic view of the ligand-protein complex. nih.gov These simulations help to assess the stability of the predicted binding poses and can reveal conformational changes in both the ligand and the protein upon binding. The stability of the docked complex is often evaluated using metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. nih.gov
| Computational Method | Purpose | Key Findings/Applications |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identifies potential binding modes and key interacting residues. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Assesses the stability of the ligand-protein complex and reveals conformational changes. nih.gov |
| Free-Energy Calculations (e.g., MM-PBSA) | Estimates the binding free energy of a ligand to a protein. | Quantifies the strength of the interaction and helps in ranking potential inhibitors. |
Allosteric Modulation by this compound
The available information does not explicitly state that this compound acts as an allosteric modulator of DHODH. The primary mechanism described is competitive inhibition at the substrate-binding site. nih.gov Allosteric modulation involves binding to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity. While the concept of allosteric modulation is well-established for other enzymes and receptors, there is no direct evidence from the provided search results to suggest this mode of action for this compound on DHODH. nih.govresearchgate.netmdpi.com
Enzymatic and Metabolic Pathway Modulation by Dihydroorotic Acid Hydrazide
Dihydroorotate (B8406146) Dehydrogenase (DHODH) as a Target for Dihydroorotic Acid Hydrazide
This compound is a recognized inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate, with ubiquinone acting as an electron acceptor. nih.govnih.gov The product of this reaction, orotic acid, is a precursor for uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide. ontosight.ai
The inhibition of DHODH by various compounds has been a significant area of research for developing treatments for autoimmune diseases and cancer. nih.govmedchemexpress.com By blocking this enzyme, inhibitors can deplete the pool of pyrimidines available to rapidly proliferating cells, such as activated immune cells and cancer cells, thereby hindering their growth. nih.gov this compound's interaction with DHODH positions it as a compound of interest for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Specificity and Potency of DHODH Inhibition by this compound
The specificity of DHODH inhibitors is a crucial aspect of their therapeutic potential, aiming to selectively target the enzyme without causing broad off-target effects. Research has focused on developing inhibitors that are highly selective for human DHODH or for the DHODH of pathogenic organisms over the human enzyme. nih.govmdpi.com
While specific IC50 values for this compound are not extensively detailed in the provided search results, the potency of various other DHODH inhibitors has been well-characterized, providing a framework for understanding the potential efficacy of such compounds. For instance, brequinar (B1684385) is a potent inhibitor of human DHODH with an IC50 of 5.2 nM. medchemexpress.com Another inhibitor, BAY-2402234, demonstrates high selectivity and potent enzymatic inhibition with an IC50 value of 1.2 nM. The potency of these inhibitors highlights the potential for compounds like this compound to exhibit significant biological effects through DHODH inhibition.
The development of highly potent and selective DHODH inhibitors is an active area of research, with compounds being designed to fit into the ubiquinone-binding site of the enzyme. mdpi.com The structural characteristics of this compound allow it to interact with this biological target.
Kinetic Characterization of this compound-DHODH Interactions
The kinetic characterization of the interaction between an inhibitor and its target enzyme is fundamental to understanding its mechanism of action. For DHODH inhibitors, kinetic studies often involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov
Studies on various DHODH inhibitors have revealed different modes of inhibition. For example, atovaquone (B601224) acts as a direct noncompetitive inhibitor with respect to the dihydroorotate binding site on DHODH. researchgate.net In contrast, BAY-2402234 binds competitively to the ubiquinone-binding site of the enzyme.
While specific kinetic data for this compound is not available in the provided results, research on analogous compounds provides insight into the potential mechanisms. For instance, studies have shown that some DHODH inhibitors exhibit time-dependent inhibition, which can be an important characteristic for their in vivo efficacy. nih.gov The kinetic analysis of DHODH inhibition is often performed using methods like the 2,6-dichloroindophenol (B1210591) (DCIP) assay, which monitors the enzyme's activity. nih.gov
Impact of this compound on Pyrimidine Biosynthesis Pathway
By inhibiting DHODH, this compound directly disrupts the de novo pyrimidine biosynthesis pathway. This inhibition leads to a reduction in the production of orotic acid and subsequent pyrimidine nucleotides like UMP, which are vital for the synthesis of DNA and RNA. ontosight.ai The consequence of this disruption is a decrease in the availability of essential building blocks for nucleic acid replication, which can selectively impact rapidly dividing cells that rely heavily on this pathway. nih.gov
The effects of DHODH inhibition on the pyrimidine pathway have been demonstrated in various studies. For example, treatment of cells with the DHODH inhibitor H-006 resulted in a significant accumulation of the DHODH substrate, dihydroorotic acid, and the growth-inhibiting effects could be rescued by the addition of the downstream product, orotic acid. nih.gov Similarly, another study showed that inhibition of DHODH by a different compound led to a collapse in the intracellular concentrations of uridine and cytidine. acs.org This highlights the direct and significant impact of DHODH inhibition on the pyrimidine nucleotide pool.
The reliance of certain cells, particularly cancer cells and activated immune cells, on the de novo pathway for pyrimidine synthesis makes it a prime target for therapeutic intervention. nih.govnih.gov The salvage pathway, which recycles pyrimidines from degraded nucleic acids, is often insufficient to meet the high demand of these proliferating cells.
Cross-Talk with Other Metabolic Pathways Modulated by this compound
The inhibition of the pyrimidine biosynthesis pathway by this compound can have ripple effects on other interconnected metabolic pathways. The intricate network of cellular metabolism means that a perturbation in one pathway can influence others.
One key area of cross-talk is with purine (B94841) metabolism. The synthesis of purine and pyrimidine nucleotides is often coordinately regulated to maintain a balanced pool of nucleotides for nucleic acid synthesis. researchgate.net Research has shown that inhibition of de novo pyrimidine biosynthesis can lead to a slight increase in purine nucleotide concentrations, likely as a result of cellular control mechanisms that connect these two pathways. acs.org
Furthermore, the components of the pyrimidine biosynthesis pathway can be linked to other metabolic processes. For instance, the synthesis of pyrimidines is involved in the creation of molecules necessary for carbohydrate, lipid, and peptide synthesis. researchgate.net A comprehensive understanding of the metabolic landscape reveals that there is widespread heterogeneity in the metabolome of different cell lines, and the expression of enzyme-encoding genes tends to correlate more strongly with the levels of nearby metabolites in a given pathway. ethz.ch This suggests that the impact of this compound could extend beyond pyrimidine depletion, although the specific cross-talk pathways modulated by this particular compound require further detailed investigation.
This compound Effects on Mitochondrial Function and Bioenergetics
The enzyme DHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain (ETC). nih.govnih.gov It donates electrons from the oxidation of dihydroorotate to the ubiquinone pool, which is a central component of the ETC. nih.gov Therefore, the inhibition of DHODH by compounds like this compound can have direct consequences for mitochondrial function and cellular bioenergetics.
The effects of various compounds on mitochondrial bioenergetics are complex and can be dose-dependent. nih.gov For instance, some drugs that affect mitochondrial function can alter the mitochondrial membrane potential, increase reactive oxygen species (ROS) production, or even uncouple oxidative phosphorylation. frontiersin.orgresearchgate.net While the specific effects of this compound on these parameters are not detailed in the provided search results, its interaction with a key mitochondrial enzyme suggests a potential to influence the bioenergetic state of the cell.
Cellular Biology and in Vitro Research Applications of Dihydroorotic Acid Hydrazide
Dihydroorotic Acid Hydrazide Effects on Cell Cycle Progression
The impact of this compound on cell cycle progression is an area of active investigation, largely extrapolated from the known effects of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest. nih.gov
Research on various DHODH inhibitors has demonstrated the capacity to halt cell proliferation at different phases of the cell cycle. For instance, some studies have shown that inhibition of DHODH can cause cells to accumulate in the S-phase, G1 phase, or G2/M phases. nih.govnih.gov In studies with the DHODH inhibitor teriflunomide (B560168) on normal human epidermal keratinocytes, a long-term exposure induced cell cycle arrest at the G0/G1 phase. nih.gov Similarly, some hydrazide derivatives have been shown to induce cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. diva-portal.org
However, it is important to note that not all related compounds exhibit this effect. A study on certain thiosemicarbazide (B42300) derivatives revealed no significant inhibition of the cell cycle in melanoma cells, though a subG1 phase, suggesting apoptosis, was observed. mdpi.com Specific studies detailing the direct effects of this compound on cell cycle phases in various cell lines are limited, and this remains an area for further research.
Induction of Apoptosis and Autophagy by this compound in Cellular Models
The ability of this compound to induce programmed cell death, specifically apoptosis and autophagy, is a significant aspect of its in vitro evaluation. The mechanism is often linked to its inhibitory effect on dihydroorotate dehydrogenase (DHODH).
Apoptosis: Inhibition of DHODH has been shown to trigger apoptosis in various cancer cell lines. nih.gov For example, the downregulation of DHODH through RNA interference can lead to the accumulation of the p53 tumor suppressor and subsequent apoptotic cell death. nih.gov Studies on other hydrazide-hydrazone derivatives have demonstrated their pro-apoptotic activity through the elevation of caspase 3/7 activity and the upregulation of pro-apoptotic proteins like Bax and p53. researchgate.net While these findings suggest a potential mechanism for this compound, direct evidence from apoptosis assays such as Annexin V staining specifically for this compound is not extensively documented. mdpi.com
Autophagy: Autophagy, a cellular degradation and recycling process, can also be influenced by the inhibition of pyrimidine (B1678525) biosynthesis. medchemexpress.compageplace.de The process involves the formation of autophagosomes, and the protein LC3-II is a key marker for these structures. frontiersin.orgnih.gov Some research indicates that inhibitors of dihydroceramide (B1258172) desaturase, which can be hydrazide derivatives, can induce autophagy. nih.gov The interplay between DHODH inhibition, subsequent cellular stress, and the induction of autophagy is a complex area of study. The direct impact of this compound on autophagy markers like LC3-II conversion requires more specific investigation.
This compound Influence on Cellular Differentiation and Development
The influence of this compound on cellular differentiation is primarily understood through the lens of its parent compound's role in pyrimidine biosynthesis and the effects of DHODH inhibition. A notable area of research is in the context of cancer therapy, particularly for acute myeloid leukemia (AML). nih.gov
Inhibition of DHODH has been identified as a therapeutic strategy to induce the differentiation of malignant cells. nih.gov For example, treatment with DHODH inhibitors has been shown to promote the differentiation of AML cells, a process characterized by the upregulation of cell surface markers such as CD11b. nih.gov This induced differentiation can lead to a decrease in the proliferation of leukemic cells and has been observed in various preclinical models.
While the general class of DHODH inhibitors shows promise in promoting cellular differentiation, specific studies detailing the effects of this compound on the differentiation of various cell lineages, such as myeloid or neuronal cells, are not yet widely available. diva-portal.orgmedchemexpress.com Further research is needed to elucidate its specific role and potential in differentiation-based therapies.
Modulation of Gene Expression and Protein Synthesis by this compound
The modulation of gene expression and protein synthesis by this compound is an area of growing interest, with current understanding largely based on the broader effects of dihydroorotate dehydrogenase (DHODH) inhibition. By altering the availability of pyrimidines, DHODH inhibitors can have downstream effects on the transcription of various genes and the subsequent synthesis of proteins. mdpi.comacs.org
One observed effect of certain related compounds is the downregulation of DHODH expression itself, suggesting a potential feedback mechanism. mdpi.com Furthermore, inhibition of DHODH has been linked to changes in the expression of genes involved in cell cycle control and differentiation. For instance, the downregulation of the c-Myc oncogene, a key regulator of cell proliferation, has been implicated in the myeloid differentiation induced by DHODH inhibitors. nih.gov
The Cell Painting assay, a high-throughput morphological profiling tool, has been used to identify bioactive compounds and has shown that inhibitors of pyrimidine biosynthesis can be identified through their characteristic cellular profiles. nih.govliverpool.ac.uk This methodology could be applied to further understand the specific gene expression and protein synthesis pathways modulated by this compound. However, comprehensive gene expression profiling studies, such as those using microarrays or RNA-sequencing, specifically for this compound are not yet widely published.
This compound in Cellular Stress Response Mechanisms
This compound is implicated in cellular stress response mechanisms primarily through its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane and linked to the electron transport chain. nih.gov
Inhibition of DHODH can lead to mitochondrial dysfunction and induce cellular stress. nih.gov This is, in part, due to the enzyme's role in maintaining mitochondrial bioenergetics. The endoplasmic reticulum (ER) is another key organelle involved in cellular stress responses, and there are crucial contact sites between the ER and mitochondria that regulate processes like calcium homeostasis and cell survival. nih.gov Alterations in these contact sites can influence cellular stress and survival mechanisms. nih.gov
Furthermore, oxidative stress is a key component of the cellular stress response. mdpi.comresearchgate.net The inhibition of DHODH and the subsequent disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. mdpi.com While the general connection between DHODH inhibition and cellular stress is established, specific studies detailing the role of this compound in activating specific stress pathways, such as the unfolded protein response (UPR) or the oxidative stress response, are needed for a more complete understanding.
High-Throughput Screening Methodologies Utilizing this compound
High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel inhibitors of therapeutic targets like dihydroorotate dehydrogenase (DHODH). medchemexpress.comosu.edunih.gov These screening campaigns often involve testing large libraries of chemical compounds for their ability to inhibit the enzymatic activity of DHODH. medchemexpress.com
Various assay formats have been developed for HTS of DHODH inhibitors. These can be colorimetric or fluorescence-based assays that measure the enzymatic conversion of dihydroorotate to orotate. nih.gov For instance, the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) can be monitored spectrophotometrically to determine enzyme activity. nih.gov More recently, fluorescence-based assays using redox-sensitive dyes have been developed to enhance sensitivity and throughput.
While this compound is a known DHODH inhibitor, its specific use as a reference compound or its identification as a "hit" in large-scale HTS campaigns is not extensively documented in the available literature. The development of HTS assays often utilizes known inhibitors to validate the assay's performance. Given its relationship to the natural substrate, this compound could potentially serve as a useful tool in the development and validation of such screening methodologies. One related hydrazide, para-hydroxybenzoic acid hydrazide, has been utilized in a sensitive HTS assay for detecting reducing sugars, highlighting the utility of hydrazides in screening applications, albeit in a different context. mdpi.com
Preclinical in Vivo Mechanistic Studies with Dihydroorotic Acid Hydrazide in Non Human Model Systems
Dihydroorotic Acid Hydrazide as a Tool for Investigating Pyrimidine (B1678525) Metabolism in Animal Models
This compound and its derivatives serve as crucial tools in non-human model systems to investigate the intricacies of pyrimidine metabolism. By inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, these compounds effectively deplete the cellular pool of pyrimidines necessary for DNA and RNA synthesis. researchgate.netresearchgate.netnih.gov This inhibitory action allows researchers to study the downstream consequences of pyrimidine starvation on various physiological and pathological processes in vivo.
In mouse models, for instance, the administration of DHODH inhibitors leads to a measurable depletion of plasma uridine (B1682114) concentrations. nih.gov This effect directly demonstrates the systemic impact of DHODH inhibition on pyrimidine availability. The ability to rescue the effects of these inhibitors with uridine supplementation in preclinical models further confirms the specificity of their action on the pyrimidine metabolic pathway. researchgate.net
Furthermore, these compounds are instrumental in exploring the metabolic vulnerabilities of rapidly proliferating cells, which are heavily reliant on de novo pyrimidine synthesis. nih.gov Animal models provide a platform to understand how different tissues and cell types respond to the metabolic stress induced by this compound derivatives, offering insights into the fundamental role of pyrimidine metabolism in development, tissue homeostasis, and disease. The study of such inhibitors in animal models has also been pivotal in understanding the link between mitochondrial function and pyrimidine synthesis, as DHODH is a mitochondrial enzyme. researchgate.netnih.gov
Evaluation of this compound Effects on Disease Pathogenesis in Preclinical Models
Immunomodulatory Effects of this compound in Autoimmune Models
Derivatives of this compound have demonstrated significant immunomodulatory effects in various preclinical models of autoimmune diseases. researchgate.netgoogle.com The therapeutic potential of these compounds stems from their ability to inhibit the proliferation of lymphocytes, which are key drivers of autoimmune responses. This antiproliferative effect is a direct consequence of blocking DHODH, thereby limiting the pyrimidine supply essential for the expansion of activated immune cells. researchgate.net
In animal models of arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), treatment with DHODH inhibitors has been shown to markedly reduce disease progression. researchgate.net This is evidenced by lower clinical scores and reduced inflammation in articular tissues. The immunosuppressive effects are not only limited to arthritis but are also being explored in other autoimmune conditions, with the expectation that these compounds could offer a beneficial pharmacological profile. acs.org The mechanism of action involves inducing a state of metabolic stress in rapidly dividing lymphocytes, leading to a dampening of the inflammatory cascade.
| Autoimmune Model | Key Findings | Reference |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | Markedly reduced disease progression and clinical scores. | researchgate.net |
| Antigen-Induced Arthritis (AIA) | Significant reduction in disease progression. | researchgate.net |
This compound in Cancer Research Models (Mechanistic Studies)
In the realm of cancer research, this compound derivatives are being investigated for their potential as anticancer agents, particularly in hematological malignancies and solid tumors. researchgate.netnih.govresearchgate.net The underlying principle is that cancer cells, due to their high proliferation rates, are exquisitely sensitive to the depletion of pyrimidines. nih.gov
In preclinical models of acute myeloid leukemia (AML), DHODH inhibitors have shown potent monotherapy efficacy. researchgate.net Mechanistic studies in xenograft models revealed that these compounds induce differentiation of AML cells, leading to a reduction in tumor burden and improved survival rates. For example, in mice with human AML xenografts, treatment resulted in a significant decrease in AML cells in the bone marrow and spleen. This was accompanied by an increase in differentiation markers, such as CD11b.
The application of these compounds extends to solid tumors as well. In preclinical models of colorectal carcinoma (CRC) and glioblastoma, DHODH inhibitors have demonstrated anti-proliferative effects. nih.gov In over 60% of CRC patient-derived xenograft (PDX) models, treatment led to tumor growth inhibition. While challenges like blood-brain barrier penetrability exist for brain tumors, studies combining DHODH inhibitors with other targeted therapies have shown improved survival in intracranial GBM mouse models. nih.gov
| Cancer Model | Key Mechanistic Findings | Reference |
|---|---|---|
| Acute Myeloid Leukemia (AML) Xenograft | Induced differentiation, reduced tumor burden, and improved survival. | |
| Colorectal Carcinoma (CRC) PDX | Inhibited tumor growth in a majority of models. | |
| Glioblastoma (subcutaneous and orthotopic) | Decreased tumor volume; improved survival in combination therapies. | nih.gov |
| Breast Cancer (metastatic) | Suppressed primary tumor growth and metastasis to the lung. | nih.gov |
Studies of this compound in Infectious Disease Models (Antibacterial, Antiviral, Antimalarial)
The inhibition of DHODH is a promising host-directed therapeutic strategy against a range of pathogens, including bacteria, viruses, and parasites. researchgate.net This approach targets a host enzyme essential for pathogen replication, thereby reducing the likelihood of the development of drug resistance. researchgate.netgoogle.com
Antiviral Activity: DHODH inhibitors have demonstrated broad-spectrum antiviral activity in preclinical models. researchgate.netacs.orggoogle.com By depleting the host cell's pyrimidine pool, these compounds effectively starve the virus of the necessary building blocks for its replication. researchgate.net This has been shown to be effective against viruses such as SARS-CoV-2. researchgate.netgoogle.com In vitro studies have confirmed that the antiviral effect can be reversed by uridine supplementation, highlighting the specific mechanism of action. researchgate.net
Antimalarial Activity: Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on de novo pyrimidine synthesis for survival, making its DHODH a prime drug target. nih.govnih.gov DHODH inhibitors have shown potent activity against both the blood and liver stages of the parasite in vitro and have demonstrated efficacy in P. falciparum SCID mouse models. nih.gov The selectivity for the Plasmodium enzyme over the human counterpart is a key advantage, potentially reducing mechanism-based toxicity. nih.gov
Antibacterial Activity: Hydrazide-hydrazone derivatives have shown interesting antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the exact mechanism may vary, the disruption of essential metabolic pathways is a likely contributor to their antibacterial effects. Further research is ongoing to explore their potential in treating bacterial infections, including tuberculosis. researchgate.net
| Infectious Disease Model | Pathogen | Key Findings | Reference |
|---|---|---|---|
| In vitro/In vivo | SARS-CoV-2 | Inhibition of viral replication by depleting host pyrimidine pool. | researchgate.netgoogle.com |
| SCID mouse model | Plasmodium falciparum | Efficacious against blood and liver stages. | nih.gov |
| In vitro | Staphylococcus aureus (MRSA) | Demonstrated antibacterial activity. | nih.gov |
| In vitro | Mycobacterium tuberculosis | Potent activity against the H37RV strain. | researchgate.net |
Tissue-Specific Responses to this compound in Preclinical Models
The administration of this compound and its analogs in preclinical models has revealed tissue-specific responses, largely dictated by the metabolic dependencies of different cell types. Tissues with high rates of cell proliferation, such as the bone marrow and lymphoid tissues, are particularly sensitive to DHODH inhibition. nih.gov
In animal studies, the administration of DHODH inhibitors can lead to myelosuppression and lymphopenia, reflecting the critical role of de novo pyrimidine synthesis in maintaining hematopoietic and immune cell populations. nih.gov Conversely, tissues with lower proliferative rates may be less affected. For instance, in studies with a novel hydrazide derivative in a breast cancer model, no alterations were observed in multiple tissues at therapeutic doses, suggesting a degree of selectivity for cancer cells over healthy tissues. nih.govmdpi.com
Furthermore, the biodistribution and metabolism of these compounds can influence their effects on different organs. For example, the ability of a DHODH inhibitor to cross the blood-brain barrier is a critical determinant of its efficacy in brain tumor models. nih.gov The liver is another organ of interest, as some DHODH inhibitors have been associated with hepatotoxicity, potentially due to mitochondrial dysfunction, though this is not a universal feature of all compounds in this class. nih.gov
Long-Term Mechanistic Studies of this compound Administration in Animal Models
Long-term administration of this compound derivatives in animal models is crucial for understanding the chronic effects of sustained DHODH inhibition. researchgate.netnih.govnih.gov These studies provide insights into potential mechanisms of acquired resistance and long-term physiological adaptations to metabolic stress.
In cancer models, long-term treatment can lead to the emergence of resistance. For example, while a DHODH inhibitor prolonged survival in mouse models of glioma, it did not lead to a cure, suggesting the activation of resistance mechanisms. Understanding these mechanisms is vital for developing strategies to overcome resistance, such as combination therapies.
Long-term studies are also essential for evaluating the sustained immunomodulatory effects in chronic autoimmune diseases. The continuous suppression of lymphocyte proliferation needs to be balanced against the potential for long-term side effects. In the context of infectious diseases, long-term studies are necessary to confirm the durability of the therapeutic effect and to monitor for any off-target effects. researchgate.net For instance, while host-directed therapies are expected to have a high barrier to resistance, this needs to be rigorously evaluated in long-term in vivo models. google.com
Advanced Methodologies and Analytical Techniques in Dihydroorotic Acid Hydrazide Research
Mass Spectrometry-Based Approaches for Dihydroorotic Acid Hydrazide Metabolomics
Mass spectrometry (MS) is a cornerstone in the metabolomic analysis of dihydroorotic acid and its derivatives, providing high sensitivity and specificity for identifying and quantifying metabolites in complex biological samples. frontiersin.orgsemanticscholar.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed. frontiersin.orgnih.gov
In metabolomics studies, untargeted approaches with GC-MS can reveal broad metabolic changes. For instance, in studies of Leishmania donovani infection, GC-MS-based metabolomics identified a significant decline in 4,5-dihydroorotic acid during infection, which returned to near-normal levels after treatment. frontiersin.org Similarly, LC-MS/MS is used for targeted quantification of specific metabolites like L-dihydroorotate (DHO) in human plasma, which is crucial for biomarker discovery and validation in drug development. nih.gov The development of validated LC-MS/MS assays allows for precise measurement of DHO, demonstrating excellent accuracy and precision essential for clinical studies. nih.gov These methods often use a surrogate matrix, like bovine serum albumin (BSA) solution, to overcome the challenge of endogenous analytes in biological matrices. nih.gov
Metabolomic pathway analysis, often following MS data acquisition, helps to contextualize the identified metabolic changes. frontiersin.orgsemanticscholar.org For example, disturbances in pyrimidine (B1678525) metabolism, where dihydroorotic acid is an intermediate, have been identified in hydrazine-induced hepatotoxicity studies using RRLC-MS/MS. semanticscholar.org
Table 1: Mass Spectrometry Techniques in Dihydroorotic Acid Research
| Technique | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Untargeted metabolomics in biological samples (e.g., brain, liver). | Identified significant changes in 4,5-dihydroorotic acid levels during infection. frontiersin.org | frontiersin.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of L-dihydroorotate (DHO) in human plasma. | Established validated assays with high accuracy and precision for clinical biomarker studies. nih.gov | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure-Activity Relationship Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and investigation of structure-activity relationships (SAR) of molecules like this compound. mtoz-biolabs.comnih.gov NMR provides detailed information about the atomic-level structure of molecules in solution, which is crucial for understanding how they interact with biological targets. mtoz-biolabs.comnih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied. 1D ¹H NMR is a fundamental method for initial characterization, providing data on chemical shifts and coupling constants. mdpi.com For more complex structural analysis and to study interactions, 2D NMR experiments like HSQC are utilized. mtoz-biolabs.com SAR by NMR is a specific application used to identify and optimize ligands that bind to protein targets by monitoring chemical shift changes in the protein's NMR spectrum upon ligand addition. nih.gov
NMR is also employed for biophysical characterization, assessing factors like conformational homogeneity and dynamic behavior, which are critical for understanding the SAR of flexible molecules. mtoz-biolabs.com The versatility of NMR allows it to be used at various stages of drug discovery, from initial hit screening to lead optimization. mtoz-biolabs.com
Proteomics and Interactomics in this compound Target Discovery
Proteomics and interactomics are powerful approaches for identifying the protein targets of compounds like this compound. These methods aim to characterize the entire set of proteins (proteome) and their interactions within a biological system.
A common strategy involves immunoprecipitation coupled with mass spectrometry (IP-MS) to identify protein-binding partners. For instance, this approach has been used to discover that dihydroorotate (B8406146) dehydrogenase (DHODH) binds to the protein PRR11. nih.gov Co-immunoprecipitation (Co-IP) assays and co-localization studies can then be used to validate these interactions. nih.gov
Another advanced technique is RNA-mediated activity-based protein profiling (RNABPP). This involves metabolic labeling of RNA with a modified nucleoside, which then forms stable adducts with interacting proteins, allowing for their capture and identification through quantitative proteomics. nih.gov This has been instrumental in confirming the substrates of enzymes involved in modifying RNA bases structurally related to dihydroorotic acid. nih.gov Bifunctional probes containing a photoreactive group and a clickable tag are also used to profile interacting proteins in live cells, enabling the identification of specific protein interactions. nih.gov
Advanced Imaging Techniques for this compound Cellular Localization and Dynamics
Advanced imaging techniques are crucial for visualizing the subcellular localization and dynamic processes involving molecules related to this compound. Confocal microscopy is a key tool in this area.
For example, fluorescent dyes like BODIPY 581/591 C11 are used to image lipid reactive oxygen species (ROS), while MitoTracker dyes are used to visualize mitochondria. nih.gov Co-localization of these signals can reveal specific events like mitochondrial lipid peroxidation. nih.govnih.gov Immunofluorescence can be used to visualize the colocalization of specific proteins, such as PRR11 and DHODH, providing further evidence of their interaction and subcellular location. nih.gov
These imaging techniques allow researchers to observe cellular changes in response to compounds or genetic modifications. For instance, changes in mitochondrial morphology and lipid peroxidation have been studied using confocal and transmission electron microscopy in the context of ferroptosis, a form of cell death where DHODH plays a role. nih.gov
Computational Biology and Cheminformatics in this compound Research
Computational biology and cheminformatics play a vital role in modern drug discovery and the study of compounds like this compound. lilab-ecust.cnnih.gov These in silico approaches are used for a wide range of applications, from target identification to lead optimization. lilab-ecust.cn
Molecular docking is a key computational technique used to predict the binding mode of a small molecule to a protein target. nih.gov This is often used in conjunction with structure-based drug design to develop new inhibitors. For example, docking studies have been used to investigate the interaction of hydrazide derivatives with the mycobacterial enzyme InhA. nih.gov Computational methods can also be used to calculate the binding energies of different conformations of a ligand in the active site of a protein. nih.gov
Cheminformatics tools and databases are essential for managing and analyzing large datasets of chemical information. nih.gov These tools can be used for tasks such as virtual screening of compound libraries to identify potential hits, and for developing structure-activity relationship models. bohrium.com The integration of computational and experimental methods is a powerful strategy for accelerating drug discovery research. lilab-ecust.cn
Spectrophotometric and Chromatographic Methods for this compound Analysis
Spectrophotometric and chromatographic methods are fundamental analytical techniques for the determination and quantification of this compound and related compounds.
Spectrophotometry offers a basis for quantitative analysis. For instance, a method using trinitrobenzenesulfonic acid has been developed for the simultaneous determination of hydrazine (B178648) and hydrazides in a mixture. nih.gov This method relies on the different chromogens produced by the reaction of hydrazine and hydrazides, which have distinct maximum absorbance wavelengths (λmax). nih.gov
Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are widely used for the separation and analysis of complex mixtures. dss.go.th TLC is a valuable tool for monitoring reactions and for the preparative separation of compounds. dss.go.th Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (as discussed in section 7.1), are powerful methods for the sensitive and selective determination of hydrazines and their derivatives in various matrices. researchgate.net Derivatization is sometimes employed in GC to improve the chromatographic properties and detectability of the analytes. researchgate.net
Table 2: Analytical Methods for Hydrazide Analysis
| Method | Principle | Application | Reference |
|---|---|---|---|
| Spectrophotometry | Reaction with trinitrobenzenesulfonic acid to produce chromogens with different λmax. | Simultaneous determination of hydrazine and hydrazides. nih.gov | nih.gov |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Analysis and preparative separation of fluorescent compounds. dss.go.th | dss.go.th |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Determination of hydrazine and its derivatives, often with derivatization. researchgate.net | researchgate.net |
Future Research Directions and Emerging Concepts for Dihydroorotic Acid Hydrazide
Elucidation of Novel Dihydroorotic Acid Hydrazide Targets and Off-Target Effects
A critical direction for future research is the comprehensive characterization of the molecular targets of this compound beyond its known interaction with DHODH. While DHODH is the primary target, understanding potential off-target effects is paramount for a complete pharmacological profile. Recent studies have highlighted that inhibitors of one enzyme can inadvertently affect others, a notable example being the off-target inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH) by certain inhibitors of the fat mass and obesity-associated protein (FTO). acs.orgnih.gov This underscores the importance of screening for unintended interactions.
Metabolomic analyses have revealed that inhibitors can induce the accumulation of upstream metabolites, such as dihydroorotate (DHO), which serves as a clear indicator of on-target DHODH inhibition. acs.org However, any toxicity observed in preclinical models where on-target engagement is low or absent would suggest the presence of off-target mechanisms. nih.govnih.gov Future research should, therefore, employ advanced proteomic and metabolomic techniques to identify any additional binding partners or affected pathways of this compound. This will not only help in anticipating potential side effects but may also uncover novel therapeutic applications. For instance, the inhibition of DHODH has been linked to effects on mitochondrial respiration and the generation of reactive oxygen species (ROS), which could represent intended or unintended consequences depending on the therapeutic context. springermedizin.de
Integration of this compound Research with Systems Biology Approaches
To gain a more comprehensive understanding of the biological consequences of DHODH inhibition by this compound, it is essential to integrate research efforts with systems biology. nih.govspringernature.com This approach moves beyond a single-target perspective to a holistic view of the cellular and organismal response to the compound. benthamscience.com By combining high-throughput data from genomics, proteomics, and metabolomics with computational modeling, systems biology can predict and analyze the complex network of interactions affected by the compound. drugtargetreview.commdpi.com
A systems-level analysis can help elucidate how the inhibition of pyrimidine (B1678525) biosynthesis, the primary effect of this compound, ramifies through various interconnected cellular processes. patsnap.com For example, it can model the impact on nucleotide pools, DNA and RNA synthesis, and downstream effects on cell cycle progression and proliferation. patsnap.comnih.gov Furthermore, systems biology can help identify potential mechanisms of drug resistance and predict off-target effects by analyzing the broader interaction network of DHODH. drugtargetreview.com This integrated approach is crucial for understanding the full spectrum of the compound's activity and for identifying biomarkers that can predict patient response. nih.gov
Development of Next-Generation this compound Analogs as Research Tools
The development of novel analogs of this compound is a key area for future research, with the goal of creating more potent and selective research tools. researchgate.net The hydrazide moiety itself is a versatile functional group that allows for the synthesis of a wide array of derivatives. mdpi.com By modifying the core structure, it is possible to enhance the compound's affinity and specificity for DHODH, as well as to modulate its pharmacokinetic properties.
Recent advances in the development of DHODH inhibitors have seen the emergence of new chemical scaffolds with high potency. researchgate.netnih.gov For example, compounds with a 6‐isopropyl‐1,5,6,7‐tetrahydro‐4H‐benzo[d] nih.govnih.govnih.govtriazol‐4‐one scaffold have shown inhibitory activity in the nanomolar range. nih.gov Similarly, acrylamide-based inhibitors have been optimized to achieve double-digit nanomolar IC50 values. nih.gov These next-generation inhibitors, such as Vidofludimus, ASLAN003, and PTC299, serve as templates for the design of novel this compound analogs. nih.gov The synthesis of a diverse library of such analogs will provide valuable tools for probing the structure-function relationship of DHODH and for exploring its role in various diseases. scbt.com
| Compound Class/Analog | Reported Potency (IC50) | Key Structural Features | Therapeutic Area of Interest |
|---|---|---|---|
| Teriflunomide (B560168) | 262 nM | Active metabolite of Leflunomide | Autoimmune diseases, Multiple Sclerosis |
| Brequinar (B1684385) | 12 nM | Potent DHODH inhibitor | Cancer, Autoimmune diseases |
| Vidofludimus (IMU-838) | 141 nM | Next-generation DHODH inhibitor | Relapsing-remitting multiple sclerosis, Inflammatory bowel disease |
| FF1215T | 9 nM | Carboxylic acid skeleton | Acute Myeloid Leukemia |
| Benzophenone Scaffold (Compound 7d) | 10.9 nM | Teriflunomide derivative | Cancer |
This compound in Personalized Medicine Research (Focus on Biomarkers and Mechanistic Stratification)
The application of this compound in a personalized medicine context hinges on the identification of robust biomarkers to guide its use. elpub.ru A key development in this area is the use of the DHODH substrate, dihydroorotate (DHO), as a biomarker for target engagement. nih.govnih.gov Inhibition of DHODH leads to a dose-dependent accumulation of DHO in blood and urine, providing a direct measure of the compound's on-target activity. nih.govresearchgate.net This allows for the stratification of patients based on their biological response to the drug, ensuring that a therapeutically effective level of target inhibition is achieved. nih.gov
Mechanistic stratification, another cornerstone of personalized medicine, involves grouping patients based on the underlying mechanisms of their disease. almacgroup.com For instance, certain cancers may be more reliant on the de novo pyrimidine synthesis pathway, making them particularly susceptible to DHODH inhibitors like this compound. springermedizin.de By analyzing the genetic and metabolic profiles of tumors, it may be possible to identify patients who are most likely to benefit from this therapeutic approach. Future research should focus on validating DHO as a clinical biomarker and on discovering new genetic or proteomic markers that can predict sensitivity to DHODH inhibition. nih.gov
Collaborative Research Initiatives on this compound
Advancing the understanding and application of this compound will require a concerted effort from researchers across various disciplines. Collaborative initiatives that bring together medicinal chemists, biochemists, systems biologists, and clinicians are essential for accelerating progress. Such collaborations can facilitate the sharing of data, resources, and expertise, leading to more rapid and impactful discoveries.
The complexity of drug discovery and development necessitates a multi-faceted approach that is often beyond the scope of a single research group. By fostering collaborations between academic institutions, pharmaceutical companies, and government research agencies, it is possible to leverage complementary strengths and overcome common challenges. These initiatives can support large-scale screening efforts to identify new analogs, comprehensive preclinical studies to evaluate efficacy and safety, and well-designed clinical trials to translate research findings into patient benefits. Ultimately, a collaborative spirit will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare dihydroorotic acid hydrazide derivatives?
Hydrazide derivatives are typically synthesized via condensation reactions between hydrazides and carbonyl compounds (e.g., aldehydes or ketones). For example, nicotinic acid hydrazide derivatives are synthesized by reacting hydrazides with substituted aldehydes under reflux conditions in ethanol . Enzymatic methods, such as acyltransferase-mediated synthesis under solvent-free conditions, have also been optimized using response surface methodology (RSM) to enhance yield and minimize by-products . Purification often involves recrystallization or chromatography, with structural confirmation via IR, NMR, and mass spectrometry .
Q. What characterization techniques are critical for confirming the structure of hydrazide derivatives?
Key techniques include:
- Spectroscopic Analysis : IR for identifying N–H and C=O stretches; - and -NMR for verifying hydrazide linkage and substituent positions .
- Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : For validating stoichiometry (C, H, N content) .
- X-ray Crystallography : For resolving crystal structures, as demonstrated in zinc-hydrazide complexes .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize enzymatic synthesis of hydrazides?
RSM, particularly central composite design, is used to model reaction parameters (e.g., enzyme concentration, pH, temperature) and predict optimal conditions. For instance, amidase from Bacillus smithii IITR6b2 was optimized for pyrazine-2-carboxylic acid hydrazide synthesis, achieving high molar conversion (>90%) after experimental validation . Post-optimization, fed-batch biotransformation scales production while maintaining efficiency .
Q. How do substituent modifications influence the bioactivity of hydrazide derivatives?
Structure-activity relationship (SAR) studies involve systematic variation of substituents (e.g., halogens, methoxy groups) on the hydrazide core. For example:
- Anticonvulsant activity in mice was maximized with 2,4-dichlorophenyl groups, attributed to enhanced lipid solubility and CNS penetration .
- In MAO-B inhibitors, introducing unsaturated ketones into ferulic acid hydrazide derivatives improved binding affinity and selectivity (IC < 50 nM) . SAR is validated via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking .
Q. What strategies enhance the specificity of hydrazide-functionalized materials for glycoproteomics?
Core-shell magnetic nanocomposites (e.g., FeO@PMAH) with high hydrazide density enable selective N-glycopeptide enrichment via Schiff base formation. Hydrophilic polymer shells reduce nonspecific adsorption, while magnetic cores facilitate high-throughput processing. This method identified 175 unique glycopeptides in colorectal cancer serum with 69.6% specificity, outperforming commercial resins by >5× signal-to-noise ratio .
Q. How are computational methods integrated into hydrazide-based drug design?
- Molecular Docking : Predicts binding modes of hydrazide inhibitors (e.g., ferulic acid derivatives) with targets like MAO-B .
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with corrosion inhibition efficiency in acidic media .
- MD Simulations : Assesses stability of hydrazide-DNA interactions, as seen in Thr-Val-Thr dansyl hydrazide binding to AT-rich regions .
Q. What experimental approaches evaluate hydrazides as nucleating agents in polymer science?
Hydrazides (e.g., adipic acid dihydrazide) accelerate poly(L-lactic acid) crystallization. Nonisothermal crystallization kinetics are analyzed via DSC, with Avrami models quantifying nucleation efficiency. Hydrazides reduce half-time crystallization () by >50% compared to controls, improving polymer heat resistance .
Q. How are hydrazide probes used to study DNA-protein interactions?
Fluorescent hydrazides (e.g., Thr-Val-Thr dansyl hydrazide) bind preferentially to AT-rich DNA sequences. Binding is quantified via fluorescence quenching assays and circular dichroism, with binding constants () calculated using Stern-Volmer plots .
Q. What methods assess the inhibitory effects of hydrazides on myeloperoxidase (MPO)?
- Activity Assays : MPO activity is measured spectrophotometrically using substrates like TMB in the presence of HO. 4-Aminobenzoic acid hydrazide (4-ABAH) irreversibly inhibits MPO (IC = 0.3 µM) .
- Peptide Mapping : LC-MS/MS identifies modified residues (e.g., heme-binding sites) after hydrazide treatment .
Methodological Considerations
- Contradictions : While hydrazides generally enhance polymer crystallization , conflicting data on corrosion inhibition efficiency may arise from solvent polarity or substrate composition differences .
- Validation : Always cross-validate synthetic yields (HPLC), bioactivity (dose-response curves), and computational predictions (MD simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
